molecular formula C11H25N2P B14638713 1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro- CAS No. 55342-78-4

1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro-

Katalognummer: B14638713
CAS-Nummer: 55342-78-4
Molekulargewicht: 216.30 g/mol
InChI-Schlüssel: JNZPAOFOCUDNDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro- is a chemical compound known for its unique structure and properties. It is a member of the diazaphosphorine family, which contains both nitrogen and phosphorus atoms in its ring structure. This compound is often used in various chemical reactions and has applications in multiple scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro- typically involves the reaction of a phosphine with an azide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted diazaphosphorines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in chemical reactions or biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro- is unique due to its specific substituents, which provide distinct reactivity and stability compared to other diazaphosphorines. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research .

Eigenschaften

CAS-Nummer

55342-78-4

Molekularformel

C11H25N2P

Molekulargewicht

216.30 g/mol

IUPAC-Name

1,3-ditert-butyl-1,3,2-diazaphosphinane

InChI

InChI=1S/C11H25N2P/c1-10(2,3)12-8-7-9-13(14-12)11(4,5)6/h14H,7-9H2,1-6H3

InChI-Schlüssel

JNZPAOFOCUDNDX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)N1CCCN(P1)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.